Sodium stearyl fumarate
Overview
Description
Sodium stearyl fumarate is a synthetic compound widely used in the pharmaceutical industry as a lubricant and anti-adherent in various formulations. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. The chemical formula for this compound is C22H39NaO4, and it is derived from stearic acid and fumaric acid .
Mechanism of Action
Target of Action
Sodium Stearyl Fumarate (SSF) is primarily used as a lubricant and anti-adherent in various pharmaceutical dosage forms, including tablets, capsules, and granules . Its primary targets are the tablet and the die wall in the pharmaceutical industries .
Mode of Action
SSF reduces the friction between the tablet and the die wall, preventing adhesion of the material to punches or the die wall . It improves the flowability and compressibility of powders, reduces tablet sticking to punches, and enhances the disintegration and dissolution properties of tablets .
Biochemical Pathways
SSF does not directly interact with biochemical pathways. Instead, it functions as a physical agent in the manufacturing process of pharmaceutical dosage forms. Its role is to improve the physical properties of the dosage forms, such as hardness, stability, and disintegration .
Pharmacokinetics
It is generally regarded as a non-toxic and non-irritant material .
Result of Action
The use of SSF in pharmaceutical formulations results in tablets with adequate stability, hardness, content uniformity, disintegration, and dissolution rate . It also reduces tablet sticking to punches .
Action Environment
SSF is a water-soluble lubricant . Its solubility in water is temperature-dependent, with a lower solubility at 25°C . This property can influence its action, efficacy, and stability in different environmental conditions . It is also less hydrophobic than magnesium stearate, making it a better choice for formulating active ingredients that require a neutral or alkaline environment .
Biochemical Analysis
Biochemical Properties
Sodium Stearyl Fumarate is less hydrophobic than magnesium stearate and has anti-adherent properties . It has a high melting point and a well-defined specific surface area . The saponification value of this compound is between 142.2 and 146.0, calculated on the anhydrous basis .
Cellular Effects
As a tablet lubricant, it is known to have no adverse effect on dissolution . It also shows robustness to over-lubrication and improves the appearance of effervescent solutions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with other components in a tablet formulation. It is known to enhance lubrication efficiency and reduce the probability of overblending .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits excellent batch-to-batch consistency . It helps to accelerate product development and is particularly well suited for high-speed direct compression of tablets .
Metabolic Pathways
It is known that this compound has a high degree of compatibility with active pharmaceutical ingredients (APIs) .
Transport and Distribution
This compound is a white, fine powder
Subcellular Localization
Due to its high melting point, this compound is an ideal lubricant for hot melt extrusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium stearyl fumarate is synthesized through the esterification of stearic acid with fumaric acid in the presence of sodium hydroxide. The reaction yields this compound along with water as a by-product. The product is then purified and dried to obtain the final powder form .
Industrial Production Methods: In an industrial setting, the preparation involves mixing maleic anhydride, octadecanol, and a reaction solvent, followed by heating and carrying out a ring-opening reaction. A converting agent is then added to carry out a conversion reaction. The mixture is cooled, and a sodium-containing alkali solution is added. After stirring and cooling, the crystals are separated to obtain the crude product, which is then refined to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium stearyl fumarate primarily undergoes esterification and neutralization reactions. It is synthesized by reacting fumaric acid with stearyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The stearyl fumarate is then neutralized with sodium hydroxide to form the sodium salt of stearyl fumarate .
Common Reagents and Conditions:
Esterification: Fumaric acid, stearyl alcohol, sulfuric acid or p-toluenesulfonic acid (catalyst).
Neutralization: Sodium hydroxide.
Major Products Formed: The major product formed from these reactions is this compound, with water as a by-product .
Scientific Research Applications
Sodium stearyl fumarate is primarily used in the pharmaceutical industry as a lubricant and anti-adherent in various dosage forms, including tablets, capsules, and granules. It improves the flowability and compressibility of powders, reduces tablet sticking to punches, and enhances the disintegration and dissolution properties of tablets . Additionally, it is used in the following areas:
Chemistry: As a lubricant in solid dosage forms to reduce friction and improve tablet manufacturing processes.
Biology: In research involving the formulation of tablets and capsules.
Comparison with Similar Compounds
- Magnesium stearate
- Sodium stearate
- Stearic acid
Comparison: Sodium stearyl fumarate is unique in its hydrophilic nature, making it suitable for formulations where other lubricants like magnesium stearate may fail to provide adequate stability, hardness, content uniformity, disintegration, and dissolution rates . Unlike magnesium stearate, which is hydrophobic, this compound offers a balance between hydrophobic and hydrophilic properties, resulting in better overall performance in tablet formulations .
Properties
CAS No. |
4070-80-8 |
---|---|
Molecular Formula |
C22H39NaO4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
sodium;4-octadecoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/q;+1/p-1 |
InChI Key |
STFSJTPVIIDAQX-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] |
Key on ui other cas no. |
4070-80-8 |
Pictograms |
Irritant |
Synonyms |
(2E)-2-Butenedioic Acid Monooctadecyl Ester Sodium Salt; (E)-2-Butenedioic Acid, Monooctadecyl Ester Sodium Salt; Fumaric Acid Monooctadecyl Ester Sodium Salt; Fumaric Acid Octadecyl Ester Sodium Salt; Lubripharm SSF; Pruv; Sodium Monostearyl Fumarat |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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